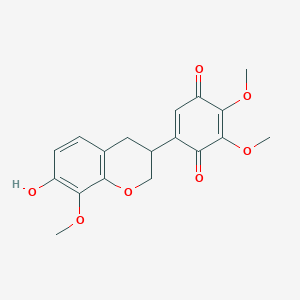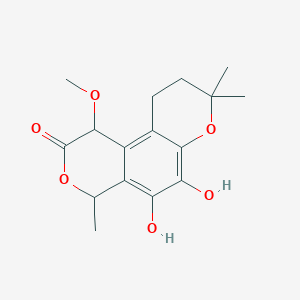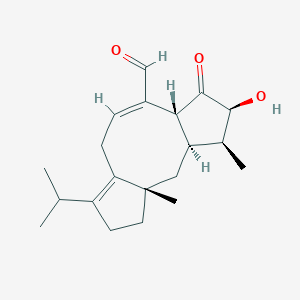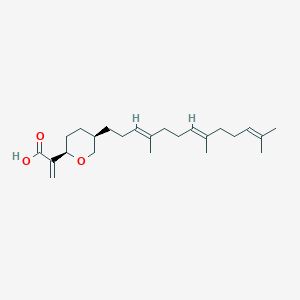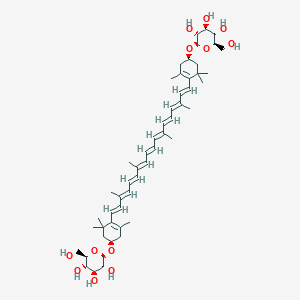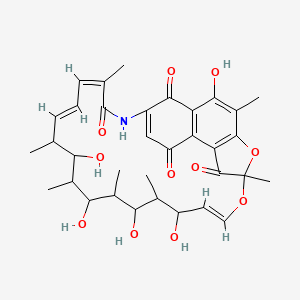
Demethyl-desacetyl-rifamycin S
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Demethyl-desacetyl-rifamycin S is a lactam and an azamacrocycle.
Scientific Research Applications
Biosynthesis and Precursor Role
- The study by (Xu, Mahmud, & Floss, 2003) explores the role of Demethyl-desacetyl-rifamycin S (DMRSV) in the biosynthesis of rifamycin B, a critical antitubercular drug. The gene rif orf14 in Amycolatopsis mediterranei S699, producer of rifamycin B, is identified to encode a protein that catalyzes the methylation of DMRSV to rifamycin SV. The study suggests that DMRSV is a direct precursor of rifamycin SV, implying its critical role in the production of rifamycin derivatives.
Antibacterial Activity and Resistance Mechanisms
- (Nigam et al., 2014) investigated the modification of the rifamycin polyketide backbone, which led to the generation of 24-desmethylrifamycin. This derivative showed improved antibacterial activity against multidrug-resistant strains of Mycobacterium tuberculosis. The research indicates the potential of modifying DMRSV to enhance drug efficacy against resistant bacterial strains.
Pharmacokinetics and Physiological Impacts
- The pharmacokinetic model developed by (Zurlinden, Eppers, & Reisfeld, 2016) predicts the disposition of rifapentine and its metabolite, 25-desacetyl rifapentine, in humans. This study is relevant as it highlights the importance of understanding the metabolism and distribution of rifamycin derivatives, including DMRSV, for optimizing treatment regimens.
Drug Development and Modification
- The study by (Ma & Lynch, 2016) focused on developing a bifunctional molecule based on rifamycins for treating persistent bacterial infections. This research underlines the ongoing efforts to enhance the efficacy of rifamycin derivatives, including DMRSV, against resistant bacterial infections.
Enzymatic Modification and Resistance
- (Nakajima et al., 2011) identified human arylacetamide deacetylase as responsible for deacetylating rifamycins, including DMRSV. This finding is crucial in understanding how rifamycin antibiotics are metabolized in the human body and the implications for drug resistance and efficacy.
Genomic and Biosynthetic Insights
- The genomic sequence of Amycolatopsis mediterranei DSM 46096, a producer of rifamycin derivatives including DMRSV, was presented by (Singh et al., 2014). This genomic data provides insights into the biosynthesis pathways and potential for genetic manipulation to enhance the production and efficacy of DMRSV.
Molecular and Structural Studies
- Research by (Artsimovitch et al., 2005) on rifamycins, including their structural interaction with RNA polymerase, offers valuable information on the molecular mechanisms of DMRSV and related compounds. This knowledge is essential for developing new derivatives with improved efficacy.
properties
Product Name |
Demethyl-desacetyl-rifamycin S |
|---|---|
Molecular Formula |
C34H41NO11 |
Molecular Weight |
639.7 g/mol |
IUPAC Name |
(9E,19E,21Z)-2,11,13,15,17-pentahydroxy-3,7,12,14,16,18,22-heptamethyl-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaene-6,23,27,29-tetrone |
InChI |
InChI=1S/C34H41NO11/c1-14-9-8-10-15(2)33(44)35-20-13-22(37)23-24(30(20)42)29(41)19(6)31-25(23)32(43)34(7,46-31)45-12-11-21(36)16(3)27(39)18(5)28(40)17(4)26(14)38/h8-14,16-18,21,26-28,36,38-41H,1-7H3,(H,35,44)/b9-8+,12-11+,15-10- |
InChI Key |
VCKBLTRSSYIXLX-ONLQGICSSA-N |
Isomeric SMILES |
CC1/C=C/C=C(\C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(O/C=C/C(C(C(C(C(C(C1O)C)O)C)O)C)O)C)C)O)/C |
Canonical SMILES |
CC1C=CC=C(C(=O)NC2=CC(=O)C3=C(C2=O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)O)C)C)O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![[(4-Chlorophenyl)sulfonyl-[(2-methylpropan-2-yl)oxycarbonyl]amino] acetate](/img/structure/B1243486.png)
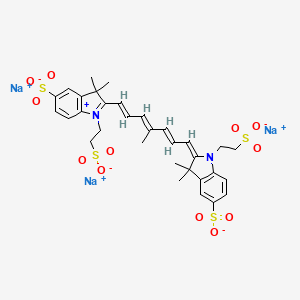


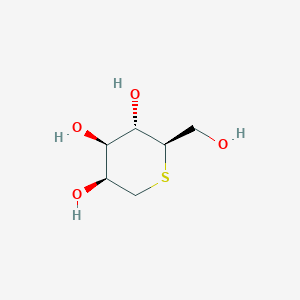

![(5R,6S,7R,9R,12S,13S,18R)-12,18-dihydroxy-7-[(1S,2R)-1-hydroxy-2,3-dimethylbutyl]-6,13-dimethylpentacyclo[10.8.0.02,9.05,9.013,18]icosa-1,19-diene-11,16-dione](/img/structure/B1243497.png)
